molecular formula C21H18ClN3O3 B11283160 6-(benzylamino)-5-(2-chlorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione

6-(benzylamino)-5-(2-chlorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11283160
M. Wt: 395.8 g/mol
InChI Key: QMQBFZUCAGRYAO-UHFFFAOYSA-N
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Description

6-(BENZYLAMINO)-5-(2-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the class of furo[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a benzylamino group, a chlorophenyl group, and a dimethylated furo[2,3-d]pyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

The synthesis of 6-(BENZYLAMINO)-5-(2-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino or chlorophenyl groups, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives, which are of interest in medicinal chemistry.

Mechanism of Action

The mechanism of action of 6-(BENZYLAMINO)-5-(2-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the phosphorylation of proteins involved in key signaling pathways, such as AKT and ERK, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to bind to these targets is influenced by its unique structural features, which allow for specific interactions with the active sites of the enzymes or receptors.

Comparison with Similar Compounds

Similar compounds to 6-(BENZYLAMINO)-5-(2-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE include other furo[2,3-d]pyrimidine derivatives, such as:

The uniqueness of 6-(BENZYLAMINO)-5-(2-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H18ClN3O3

Molecular Weight

395.8 g/mol

IUPAC Name

6-(benzylamino)-5-(2-chlorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H18ClN3O3/c1-24-19(26)17-16(14-10-6-7-11-15(14)22)18(28-20(17)25(2)21(24)27)23-12-13-8-4-3-5-9-13/h3-11,23H,12H2,1-2H3

InChI Key

QMQBFZUCAGRYAO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(O2)NCC3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)N(C1=O)C

Origin of Product

United States

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